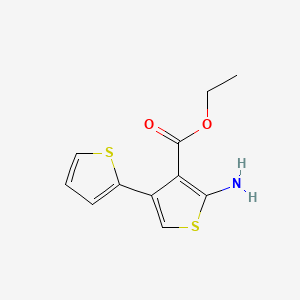

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate

説明

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C11H11NO2S2 . It is also known by other names such as ethyl 5’-amino-[2,3’-bithiophene]-4’-carboxylate and ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate .

Synthesis Analysis

The synthesis of thiophene derivatives like Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate often involves condensation reactions . Some of the typical and significant synthetic methods to thiophene derivatives include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

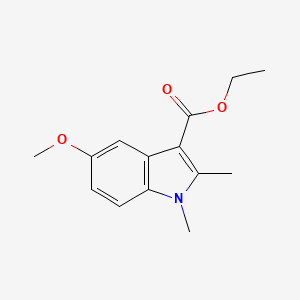

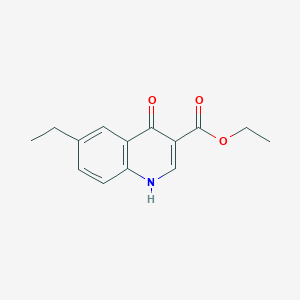

Molecular Structure Analysis

The molecular structure of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate consists of a five-membered thiophene ring with a sulfur atom, an ethyl ester group, and an amino group . The InChI string representation of the molecule is InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate has a molecular weight of 253.34 g/mol . It has a predicted boiling point of 389.3±42.0 °C and a predicted density of 1.330±0.06 g/cm3 . The compound has a pKa of -0.39±0.10 (Predicted) .

科学的研究の応用

Biologically Active Compounds

Thiophene-based analogs, such as Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . Therefore, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate could potentially be used in the production of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate could be used in the production of OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This implies that Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate could potentially be used in the development of new drugs with these properties.

Antimicrobial Activity

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their in vitro biological potentials i.e. antimicrobial activity against selected microbial species . This suggests that Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate could potentially be used in the development of new antimicrobial agents.

Optoelectronic Applications

The synthesis of an extended viologen containing a bithiophene is described, together with its UV-visible absorption and fluorescence spectroscopy, showing multiple absorption and emission bands . Thanks to its ease of synthesis and optical properties, this organic salt is of potential interest for various optoelectronic applications .

Safety And Hazards

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is classified with the GHS07 hazard code, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing locked up .

将来の方向性

The future directions for Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate and similar thiophene derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, making them of interest for the development of new therapeutic agents .

特性

IUPAC Name |

ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFDBWIUWIWHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352084 | |

| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate | |

CAS RN |

243669-48-9 | |

| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The paper focuses on 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones as potent LDH inhibitors. How are these compounds related to Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate?

A1: Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate serves as a crucial starting material for synthesizing the 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones studied in the paper []. These derivatives, possessing the thiophene moiety, were designed based on the structural features of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate and its potential for modification to achieve LDH inhibition.

Q2: The research highlights the significance of molecular docking studies. Were any such studies conducted using Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate itself as a potential LDH inhibitor?

A2: While the paper focuses on the synthesized derivatives and their molecular docking scores within the active site of Human Lactate Dehydrogenase [], it doesn't explicitly mention conducting molecular docking studies with Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate itself. Further research might explore the direct interaction of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate with LDH using computational modeling techniques.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)